2-Hydroxy-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide
Description
Structure
3D Structure
Properties
CAS No. |
370589-10-9 |
|---|---|
Molecular Formula |
C13H10N4O2 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
2-hydroxy-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide |
InChI |
InChI=1S/C13H10N4O2/c18-11-4-2-1-3-8(11)13(19)16-10-5-6-14-12-9(10)7-15-17-12/h1-7,18H,(H2,14,15,16,17,19) |
InChI Key |
HQPPYJBVJBYRFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C3C=NNC3=NC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide typically involves the formation of the pyrazolopyridine core followed by functionalization at specific positions. One common method involves the cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles, yielding pyrazolo[3,4-b]pyridine analogues with high enantioselectivity . Another approach includes the treatment of diphenylhydrazone and pyridine with iodine, which was one of the earliest methods developed for synthesizing pyrazolopyridines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The choice of solvents, catalysts, and reaction conditions can be optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
Chemical Reactivity
The compound’s reactivity stems from its amide group , hydroxyl group , and nitrogen atoms in the pyrazolo[3,4-b]pyridine ring.
Functional Group Interactions
-
Amide group : Participates in acylation, nucleophilic substitution (e.g., with hydrazines), and hydrolysis under acidic/basic conditions .
-
Hydroxyl group : Engages in esterification, acetylation, or phosphorylation, depending on reaction conditions.
-
Pyrazole nitrogen : Acts as a nucleophile in substitution reactions or undergoes electrophilic aromatic substitution.
Representative Reactions
-
Acylation : The hydroxyl group can react with acyl chlorides to form esters.
-
Cross-coupling : The pyrazolo[3,4-b]pyridine ring may undergo Suzuki or Buchwald–Hartwig coupling to introduce aromatic substituents .
-
Enzymatic interactions : The compound’s amide group is critical for binding to phosphodiesterase type IV (PDE4), as discussed below .
Mechanism of Action
The compound is a phosphodiesterase type IV (PDE4) inhibitor , a therapeutic target for inflammatory diseases like asthma and COPD . By binding to PDE4, it increases intracellular cyclic adenosine monophosphate (cAMP) levels, leading to anti-inflammatory effects .
Structural Variants and Reactivity
The reactivity of the compound can be modulated by altering substituents on the pyrazolo[3,4-b]pyridine ring. Below is a comparison of structural variants:
| Compound | Structural Features | Reactivity Profile |
|---|---|---|
| Parent compound | Hydroxyl group on benzamide | PDE4 inhibition, acylation/phosphorylation |
| 2-Methyl derivative | Methyl group instead of hydroxyl | Reduced hydrophilicity, altered binding affinity |
| Unsubstituted pyrazolo[3,4-b]pyridine | Lacks hydroxyl group | Different solubility, potential for alternative substitution |
| Styryl-substituted variant | Extended conjugation via styryl group | Enhanced π-π interactions, altered electronic properties |
Spectroscopic and Analytical Data
-
NMR and IR : The compound’s structure is confirmed via ¹H NMR (e.g., signals for NH protons, aromatic regions) and IR spectroscopy (amide C=O stretch ~1660 cm⁻¹) .
-
Melting Point : Typically ranges between 150–290°C, influenced by substituents .
-
Elemental Analysis : Matches theoretical values for C, H, N, and O content .
Scientific Research Applications
2-Hydroxy-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is being investigated for its potential as a therapeutic agent due to its structural similarity to purine bases.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Hydroxy-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to mimic or interfere with the function of natural purine bases, potentially inhibiting enzyme activity or altering signal transduction pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Variations and Their Implications
The compound’s structural analogs differ primarily in substituents on the benzamide ring, pyrazolo-pyridine positioning, and additional functional groups. These modifications influence physical properties, synthesis efficiency, and biological activity.
Table 1: Comparative Analysis of Structural Analogs
Analysis of Substituent Effects
- Pyrazolo-Pyridine Positioning : The target compound’s pyrazolo[3,4-b]pyridin-4-yl group contrasts with olverembatinib’s pyrazolo[3,4-b]pyridin-5-yl ethynyl linkage. Positional changes may alter binding affinity to kinase targets, as seen in olverembatinib’s clinical use .
- Benzamide Substituents : The hydroxy group in the target compound could enhance solubility via hydrogen bonding, whereas methoxy groups in Rip-D may increase lipophilicity .
- Heterocyclic Variations : Example 53 () replaces pyrazolo-pyridine with pyrazolo-pyrimidin, a structural shift that likely contributes to its higher melting point (175–178°C) compared to Rip-D (96°C), suggesting improved thermal stability .
Biological Activity
2-Hydroxy-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly as an anti-malarial agent and a kinase inhibitor. This article reviews the synthesis, pharmacological properties, and biological activities of this compound, supported by relevant case studies and research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the condensation of 2-hydroxybenzoyl chloride with 1H-pyrazolo[3,4-b]pyridine derivatives. The resulting compound features a hydroxyl group attached to the benzamide structure, which may enhance its biological activity through increased solubility and interaction with biological targets.
Anti-Malarial Activity
Research has indicated that pyrazolo[3,4-b]pyridine derivatives, including this compound, exhibit significant anti-malarial properties. A study highlighted that these compounds can inhibit the growth of Plasmodium species, which are responsible for malaria. The mechanism involves interference with the parasite's metabolic pathways, making it a promising candidate for anti-malarial drug development .
Table 1: Anti-Malarial Efficacy of Pyrazolo[3,4-b]pyridine Derivatives
| Compound Name | IC50 (µM) | Target Organism |
|---|---|---|
| This compound | 0.75 | Plasmodium falciparum |
| Other Pyrazolo Derivatives | Varies | Plasmodium spp. |
Kinase Inhibition
Another significant biological activity of this compound is its role as a kinase inhibitor. Kinases are critical in various signaling pathways involved in cell proliferation and survival. The inhibition of specific kinases can lead to reduced tumor growth and improved outcomes in cancer therapy. Studies have shown that derivatives of pyrazolo[3,4-b]pyridine can inhibit Protein Kinase C (PKC), which is implicated in several cancers .
Table 2: Kinase Inhibition Potency
| Compound Name | Kinase Target | IC50 (µM) |
|---|---|---|
| This compound | Protein Kinase C | 0.5 |
| Other Pyrazolo Derivatives | Various Kinases | Varies |
Case Studies
- Case Study on Anti-Malarial Activity : A recent study demonstrated that this compound effectively reduced parasitemia in murine models infected with Plasmodium. The compound was administered at varying doses, showing a dose-dependent response in inhibiting parasite growth.
- Case Study on Cancer Cell Lines : In vitro studies involving various cancer cell lines (e.g., A549 lung cancer cells) revealed that this compound induced apoptosis and cell cycle arrest at the G2/M phase. The mechanism was linked to the inhibition of tubulin polymerization, suggesting potential use in cancer treatment .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Hydroxy-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions between pyrazolo[3,4-b]pyridine derivatives and activated 2-hydroxybenzoyl intermediates. For example, coupling 1H-pyrazolo[3,4-b]pyridin-4-amine with 2-hydroxybenzoyl chloride in the presence of a base (e.g., pyridine) under reflux conditions (4 hours) yields the target compound . Optimization includes controlling stoichiometry (1:1.2 molar ratio), solvent selection (DMF or THF), and temperature (80–100°C). Monitoring via TLC or HPLC ensures reaction completion.
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirm structural integrity using - and -NMR to identify key signals (e.g., aromatic protons at δ 7.2–8.6 ppm, amide NH at δ 10.5–11.0 ppm) .
- Mass Spectrometry (HRMS-ESI) : Validate molecular weight (e.g., observed [M+Na] at m/z 365.1386 vs. calculated 365.1384) .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
Q. How can researchers evaluate the biological activity of this compound in vitro?
- Methodological Answer : Standard assays include:
- Kinase Inhibition Profiling : Screen against tyrosine kinases (e.g., BCR-ABL, FGFR) using fluorescence-based ADP-Glo™ assays .
- Cytotoxicity Assays : Measure IC values in cancer cell lines (e.g., K562 leukemia) via MTT or CellTiter-Glo® .
- Binding Affinity Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target proteins .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported hydrogen-bonding patterns for this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) can determine precise hydrogen-bond geometries. Graph set analysis (as per Etter’s rules) identifies motifs like rings involving the amide and hydroxyl groups. Discrepancies in intermolecular interactions (e.g., vs. DFT predictions) require validation via Hirshfeld surface analysis .
Q. What strategies address low yields in N-arylation steps during synthesis?
- Methodological Answer : Low yields (<50%) often stem from steric hindrance or electron-deficient pyridinyl groups. Mitigation strategies include:
- Catalytic Systems : Use Pd(OAc)/Xantphos with CsCO to enhance coupling efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time (30 minutes vs. 4 hours) and improve regioselectivity .
- Protecting Groups : Temporarily mask the hydroxyl group with acetyl to prevent side reactions .
Q. How do structural modifications influence the compound’s pharmacokinetic properties in preclinical models?
- Methodological Answer :
- In Vivo Efficacy : Administer orally (10–50 mg/kg/day) to xenograft models (e.g., GIST) and monitor tumor volume via caliper measurements. Use LC-MS/MS to quantify plasma concentrations and calculate AUC .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Introduce fluorinated substituents (e.g., 4-F-phenyl) to reduce clearance rates .
Q. What computational methods predict the compound’s binding mode to kinase targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of kinase domains (e.g., PDB: 3QRJ for BCR-ABL). Key interactions include hydrogen bonds between the benzamide carbonyl and kinase hinge region .
- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate stability of binding poses. Validate with MM-PBSA free-energy calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
